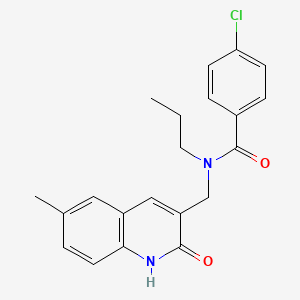
4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "compound X" in scientific literature.
Mecanismo De Acción
The mechanism of action of compound X involves the inhibition of specific enzymes and signaling pathways in cells. In cancer cells, compound X inhibits the activity of the enzyme PARP, which is involved in DNA repair. Inhibition of PARP leads to DNA damage and cell death. In neurology, compound X has been found to inhibit the activity of the enzyme MAO-B, which is involved in the breakdown of dopamine. Inhibition of MAO-B leads to increased levels of dopamine in the brain, which has neuroprotective effects.
Biochemical and Physiological Effects:
Compound X has been found to have various biochemical and physiological effects. In cancer cells, compound X induces DNA damage and cell death. In neurology, compound X increases dopamine levels in the brain, which has neuroprotective effects. In immunology, compound X has anti-inflammatory effects by inhibiting the activity of specific signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using compound X in lab experiments include its specificity and potency in inhibiting specific enzymes and signaling pathways. The limitations of using compound X include its potential toxicity and the need for further research to determine its optimal dosage and administration.
Direcciones Futuras
There are several future directions for research on compound X. One potential direction is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is to investigate its potential applications in the treatment of autoimmune diseases. Additionally, further research is needed to determine the optimal dosage and administration of compound X and its potential toxicity in vivo.
In conclusion, 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide, or compound X, has potential applications in various scientific research areas such as cancer research, neurology, and immunology. Its mechanism of action involves the inhibition of specific enzymes and signaling pathways in cells. While there are advantages to using compound X in lab experiments, further research is needed to determine its optimal dosage and administration and its potential toxicity in vivo. There are several future directions for research on compound X, including investigating its potential applications in the treatment of neurodegenerative and autoimmune diseases.
Métodos De Síntesis
The synthesis of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide involves the reaction of 2-hydroxy-6-methylquinoline with propylamine and 4-chlorobenzoyl chloride. The reaction is carried out in a solvent such as dichloromethane or chloroform. The resulting compound is then purified using techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
Compound X has been found to have potential applications in various scientific research areas such as cancer research, neurology, and immunology. In cancer research, compound X has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neurology, compound X has been found to have neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, compound X has been found to have anti-inflammatory effects and has potential applications in the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
4-chloro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-3-10-24(21(26)15-5-7-18(22)8-6-15)13-17-12-16-11-14(2)4-9-19(16)23-20(17)25/h4-9,11-12H,3,10,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMGYRLXIBNKKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687026.png)
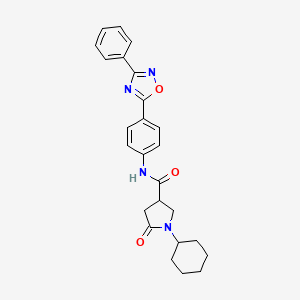
![2-bromo-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687035.png)
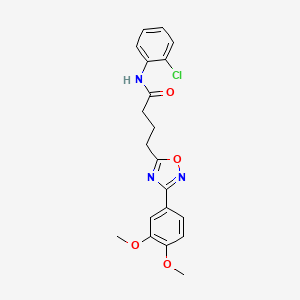
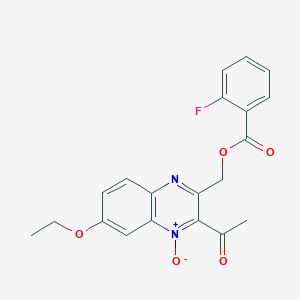
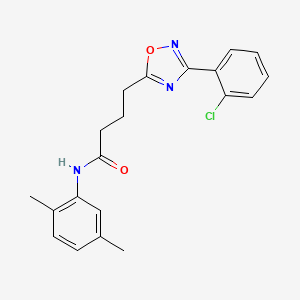

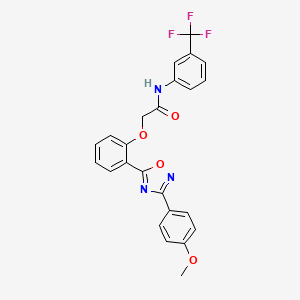
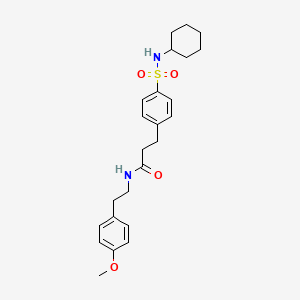
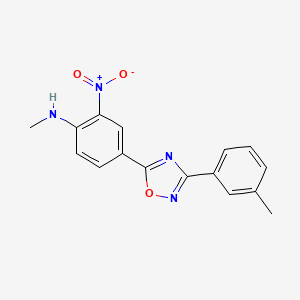
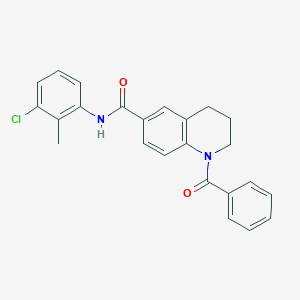
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B7687117.png)
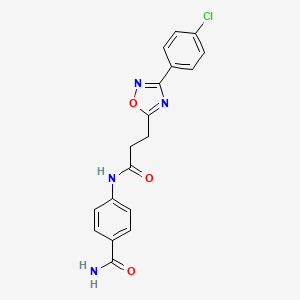
![N'-cyclooctylidene-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7687127.png)